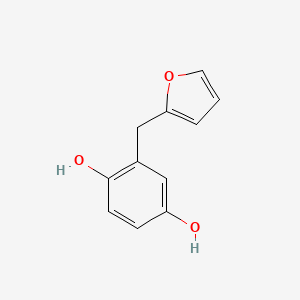

2-(2-Furanylmethyl)hydroquinone

Description

2-(2-Furanylmethyl)hydroquinone (compound 2d) is a hydroquinone derivative featuring a furan ring attached via a methylene group to the hydroquinone core. Its synthesis involves a multi-step procedure starting with substituted acetophenone and proceeding through condensation, coupling, and reduction reactions . The compound is isolated as a pale yellow solid (mp 57–60°C) with a moderate yield of 33% after purification by column chromatography .

Key spectroscopic data include:

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-(furan-2-ylmethyl)benzene-1,4-diol |

InChI |

InChI=1S/C11H10O3/c12-9-3-4-11(13)8(6-9)7-10-2-1-5-14-10/h1-6,12-13H,7H2 |

InChI Key |

XILYZMFMZQXKMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CC2=C(C=CC(=C2)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Toxicity and Metabolism

- Glutathione Conjugation: Hydroquinones with multiple glutathione adducts (e.g., 2,3,5-triglutathionyl-hydroquinone) exhibit nephrotoxicity due to redox cycling and tissue alkylation .

- Oxidative Stability: tert-Butylhydroquinone’s bulky substituent slows autoxidation, enhancing its utility as an antioxidant .

Chemical Properties

- Electron-Shuttling Capacity: Hydroquinones with hydroxyl groups (e.g., 2,4-aminophenol) act as electron shuttles in bioelectrochemical systems . The furan substituent in 2d could modulate this property via electron-withdrawing effects.

- Synthetic Yield: 2d’s moderate yield (33%) contrasts with higher yields (>50%) reported for simpler hydroquinones, possibly due to steric challenges in furan coupling .

Preparation Methods

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridine | 160–170 | 33 | >95 |

| DMI* | 160–170 | 22 | 90 |

*DMI: 1,3-Dimethyl-2-imidazolidinone

Pyridine outperforms DMI due to its dual role as a base and solvent, which suppresses side reactions such as over-alkylation or furan ring decomposition.

Catalytic Efficiency

Lithium chloride is critical for activating the aldehyde component. Substitution with other Lewis acids (e.g., AlCl₃ or FeCl₃) reduces yields to <15%, likely due to excessive acidity leading to hydroquinone oxidation.

Temperature and Time

Refluxing at 160–170°C for 1 hour strikes a balance between reaction completion and thermal degradation of the furan ring. Lower temperatures (120°C) result in incomplete conversion (<50%), while prolonged heating (>2 hours) promotes decomposition.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s structure is confirmed by ¹H and ¹³C NMR spectra recorded in DMSO-d₆:

| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 3.79 | s | 2H | -CH₂- | |

| 6.04 | bs | 1H | Aromatic H | |

| 6.35–6.46 | m | 3H | Furan H | |

| 6.60 | d (J=8 Hz) | 1H | Aromatic H | |

| 7.51 | s | 1H | Aromatic H | |

| 8.58, 8.70 | s | 2H | -OH |

| ¹³C NMR (125.7 MHz, DMSO-d₆) | δ (ppm) | Assignment |

|---|---|---|

| 28.3 | -CH₂- | |

| 106.7, 110.9, 114.3 | Furan C | |

| 116.1, 116.9, 125.5 | Aromatic C | |

| 142.0, 147.8, 150.2, 154.7 | Quaternary C |

The singlet at δ 3.79 ppm corresponds to the methylene (-CH₂-) group bridging the furan and hydroquinone rings. Aromatic protons appear as a broad singlet (δ 6.04 ppm) and doublet (δ 6.60 ppm), while hydroxyl protons resonate at δ 8.58 and 8.70 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) confirms the molecular formula C₁₁H₁₀O₃ with a measured m/z of 190.0629 [M+H]⁺ (calculated: 190.0630).

Melting Point

The compound exhibits a melting point of 57–60°C, consistent with its crystalline structure.

While the Ozaki protocol remains the most widely cited method, alternative approaches have been explored:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.